molecular formula C18H19N3 B5715071 2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE

2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE

Cat. No.: B5715071
M. Wt: 277.4 g/mol
InChI Key: NKJVIFLLTFDBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a cyclopenta[b]pyridine core, which is a fused bicyclic system, and a phenyl group substituted with an isopropyl group

Preparation Methods

The synthesis of 2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyridines and cyclopentadiene derivatives.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl-substituted benzene reacts with the cyclopenta[b]pyridine core.

    Amination and nitrile formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, hydroxyl groups, or alkyl groups can be introduced.

    Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s rigid and planar structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme activity and protein-ligand interactions.

    Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel materials.

Mechanism of Action

The mechanism of action of 2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:

    2-AMINO-4-PHENYLPYRIDINE: This compound lacks the cyclopenta ring and the isopropyl group, making it less rigid and potentially less biologically active.

    4-ISOPROPYLPHENYLAMINE: This compound lacks the pyridine and cyclopenta rings, making it structurally simpler and less likely to exhibit the same range of biological activities.

    CYCLOPENTA[B]PYRIDINE DERIVATIVES: These compounds may have different substituents on the pyridine or cyclopenta rings, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-amino-4-(4-propan-2-ylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-11(2)12-6-8-13(9-7-12)17-14-4-3-5-16(14)21-18(20)15(17)10-19/h6-9,11H,3-5H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJVIFLLTFDBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.